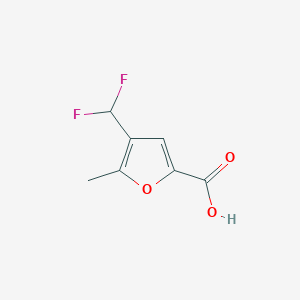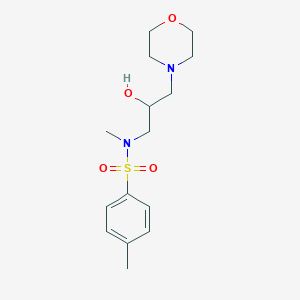
N-(2-hydroxy-3-morpholinopropyl)-N,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-hydroxy-3-morpholinopropyl)-N,4-dimethylbenzenesulfonamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzenesulfonamide derivatives with potential biological activities, such as enzyme inhibition, which could be relevant for understanding the context of similar compounds .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of an appropriate sulfonyl chloride with an amine. For instance, in one study, 4-methoxyphenethylamine was reacted with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent molecule, which was further reacted with various alkyl/aralkyl halides to produce a series of new derivatives . Similarly, other papers describe the synthesis of benzenesulfonamide derivatives through reactions with different amines and electrophiles, indicating a versatile approach to the synthesis of these compounds .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as mass spectrometry. Single crystal X-ray diffraction techniques are also employed to determine the precise structure of these compounds . The presence of various substituents on the benzenesulfonamide core can significantly influence the molecular conformation and, consequently, the biological activity of these molecules .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, depending on their substituents. For example, the presence of a morpholine group can offer different reactivity due to its nucleophilic character . The reactivity of these compounds is crucial for their potential as therapeutic agents, as it can affect their interaction with biological targets such as enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, can be critical for their pharmacological profile. For instance, poor water solubility can necessitate the delivery of a compound in a specific formulation for effective therapeutic use . The introduction of different substituents can be used to modulate these properties to improve drug-like characteristics, such as absorption, distribution, metabolism, excretion (ADME), and the ability to cross the blood-brain barrier (BBB) .
Case Studies
Several of the papers provided include case studies where benzenesulfonamide derivatives were evaluated for their biological activities. For example, some derivatives were tested for their inhibitory effects on enzymes like acetylcholinesterase, which is relevant for Alzheimer's disease treatment . Others were assessed for their potential as anti-cancer agents by inhibiting the HIF-1 pathway or by binding to estrogen receptors in breast cancer cell lines . These studies often include in vitro assays, in vivo models, and in silico docking studies to predict the interaction of the compounds with their biological targets .
Aplicaciones Científicas De Investigación
Biphenylsulfonamide Derivatives as Endothelin Antagonists
Biphenylsulfonamide derivatives have been identified as novel series of endothelin-A (ETA) selective antagonists. These compounds, including N-(3,4-dimethyl-5-isoxazolyl) benzenesulfonamide and its biphenylsulfonamides derivatives, showed improved binding and functional activity against the endothelin receptor, indicating potential for treating conditions related to endothelin dysfunction, such as hypertension and cardiovascular diseases (N. Murugesan et al., 1998).
Sulfonamide Adducts with Phosphorus Pentafluoride
The reaction between morpholinosulfur trifluoride (MOST) and tetramethyl ester of (hydroxy)(phenyl)methylenebis(phosphonic acid) led to the formation of adducts of (morpholino)(phenyl)carbene with PF5. This reaction, revealing the synthetic versatility of sulfonamide compounds, could have implications for the development of novel reagents in organic synthesis and materials science (O. Guzyr et al., 2013).
Thiourea Derivatives Bearing Benzenesulfonamide Moiety as Antituberculosis Agents
A series of novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides were synthesized and evaluated for their antimycobacterial activity. These compounds, particularly 3i and 3s, demonstrated significant activity against Mycobacterium tuberculosis, offering a potential pathway for developing new antituberculosis medications (M. Ghorab et al., 2017).
Synthesis and Evaluation of Sulfonamide Derivatives for Anti-Breast Cancer Activity
The synthesis and evaluation of novel benzenesulfonamide derivatives for their anti-breast cancer activity were explored. A specific compound, 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}-benzenesulfonamide, showed promising anticancer activity against MCF-7 breast cancer cell lines, highlighting the therapeutic potential of sulfonamide derivatives in oncology (Praveen Kumar et al., 2020).
Neurokinin-1 Receptor Antagonists for Emesis and Depression
Research into water-soluble neurokinin-1 receptor antagonists, such as 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, demonstrated efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression, indicating the broad pharmacological potential of sulfonamide derivatives (Timothy Harrison et al., 2001).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-hydroxy-3-morpholin-4-ylpropyl)-N,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-13-3-5-15(6-4-13)22(19,20)16(2)11-14(18)12-17-7-9-21-10-8-17/h3-6,14,18H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMBTPRTFMLJBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(CN2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]propanamide](/img/structure/B3017200.png)
![4-(3-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3017204.png)

![2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]pyridine](/img/structure/B3017207.png)
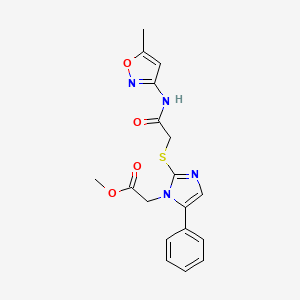

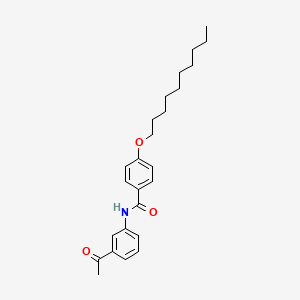
![2-Pyridin-3-yl-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3017212.png)
![Ethyl 3-[(2-aminophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B3017214.png)
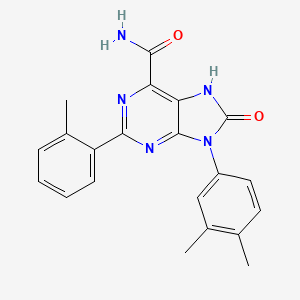
![3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B3017216.png)
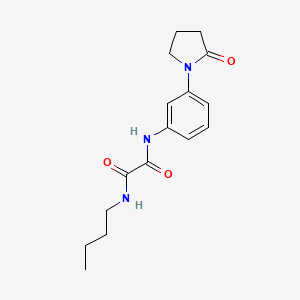
![2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]pyridine-3-carboxamide](/img/structure/B3017220.png)
